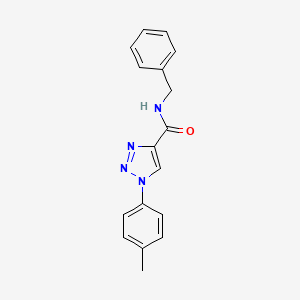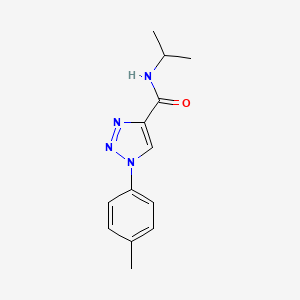
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
説明
“N-benzyl-1-(4-methylphenyl)methanimine” is a compound with the molecular formula C15H15N . It’s a derivative of benzylamine, which is an organic compound used as a building block in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” are not available, N-benzylamines can generally be prepared through a two-step process involving the reaction of a benzaldehyde with a primary amine to form an imine, followed by hydrogenation of the imine .科学的研究の応用
Antiproliferative Activity in Cancer Research
N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and similar compounds have been synthesized and evaluated for their potential antiproliferative activity against various human cancer cell lines. Some of these compounds have shown activities comparable to cisplatin, a known chemotherapy drug, particularly against A2780 cells, a type of ovarian cancer cell line. The variation in the substitution pattern of the benzyl group has a significant impact on the cell growth-inhibitory properties of these compounds (Szabó et al., 2016).
Chemical Properties and Synthesis
Research on the synthesis and properties of 1-Benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, a closely related compound, revealed interesting chemical behaviors. The study showed that an equilibrium can be established between isomeric triazoles and diazomalondiamides, with the equilibrium shifting towards 1-benzyl-1,2,3-triazole under certain conditions. These triazoles can undergo alkylation reactions, with different alkylation sites leading to the formation of different derivatives (Nein et al., 2016).
Potential Antimicrobial Properties
A study on novel 1H-1,2,3-triazole-4-carboxamides, which includes compounds similar to this compound, investigated their antimicrobial activities. The research found that some of these compounds demonstrated moderate to good activities against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This indicates potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).
作用機序
Target of Action
The primary target of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
This compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle during cell division . As a result, the compound induces cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle pathway . The compound’s action leads to the disruption of the mitotic spindle, which is essential for chromosome segregation during cell division . This disruption results in cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells . The compound has shown cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 . The compound induces apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon
特性
IUPAC Name |
N-benzyl-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-13-7-9-15(10-8-13)21-12-16(19-20-21)17(22)18-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVIWGRYBVHWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B6512430.png)
![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6512439.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide](/img/structure/B6512443.png)
![N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B6512456.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide](/img/structure/B6512473.png)
![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6512481.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512486.png)
![5-benzyl-2-[(2-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512491.png)
![2-[(2-fluorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512498.png)

![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512510.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6512525.png)

![4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6512531.png)
